molecular formula C4H7ClO B14311913 2-Chlorobut-2-en-1-ol CAS No. 116723-93-4

2-Chlorobut-2-en-1-ol

Cat. No.: B14311913
CAS No.: 116723-93-4
M. Wt: 106.55 g/mol
InChI Key: PGWIETAKNLNHNW-UHFFFAOYSA-N
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Description

2-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the hydroxyl group and the chlorine atom, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobut-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of but-2-en-1-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorobut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring a chlorinated alcohol moiety.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobut-2-en-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobut-2-en-1-ol is unique due to the combination of the double bond and the chlorine atom at the second position, which provides a distinct reactivity profile compared to its isomers and other chlorinated alcohols. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .

Properties

CAS No.

116723-93-4

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

2-chlorobut-2-en-1-ol

InChI

InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,6H,3H2,1H3

InChI Key

PGWIETAKNLNHNW-UHFFFAOYSA-N

Canonical SMILES

CC=C(CO)Cl

Origin of Product

United States

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